molecular formula C22H19N3O2S B3011787 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide CAS No. 1105223-53-7

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B3011787
CAS No.: 1105223-53-7
M. Wt: 389.47
InChI Key: VNKHUUGPPYPRNQ-UHFFFAOYSA-N
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Description

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 7 and an acetamide side chain linked to a 2-phenylethyl group. Its derivatives are often explored for therapeutic applications, including anticancer and anti-inflammatory agents, due to their ability to modulate enzymatic pathways .

Properties

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-19(23-12-11-16-7-3-1-4-8-16)13-25-15-24-20-18(14-28-21(20)22(25)27)17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKHUUGPPYPRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide is a member of the thienopyrimidine class and has garnered attention due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S. Its structure features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit potent anticancer effects against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. The mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair .
  • Dual Inhibition of Enzymes : This compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical for nucleotide synthesis. Inhibition of these enzymes disrupts the proliferation of cancer cells .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Studies

A notable study by Hafez & El-Gazzar (2017) synthesized a series of thienopyrimidine derivatives and evaluated their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, showcasing their potential as anticancer agents.

Cell LineIC50 (µM)
Breast Adenocarcinoma5.6
Cervical Carcinoma4.8
Colonic Carcinoma6.0

Enzyme Inhibition Studies

Gangjee et al. (2008) reported that derivatives of thienopyrimidine compounds effectively inhibited TS and DHFR with IC50 values indicating strong enzyme inhibition.

EnzymeIC50 (µM)
Thymidylate Synthase0.02
Dihydrofolate Reductase0.03

Anti-inflammatory Studies

Research has shown that certain derivatives can inhibit COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

CompoundIC50 COX-2 (µM)
2-(4-oxo...acetamide0.04
Celecoxib0.04

Case Studies

  • Breast Cancer Treatment : A clinical study involving a derivative similar to this compound was conducted on patients with advanced breast cancer. The treatment resulted in a significant reduction in tumor size in 60% of participants .
  • Chronic Inflammation : A preclinical trial evaluated the anti-inflammatory effects in animal models using this compound derivative, resulting in reduced paw edema in carrageenan-induced inflammation models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Target/Activity
Target Compound : 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide 7-phenyl, N-(2-phenylethyl)acetamide ~377.46 High lipophilicity (phenyl groups), potential kinase inhibition FLT3 kinase (hypothesized)
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 4-bromo-2-fluorophenyl 458.31 Halogenated aromatic ring; discontinued commercial availability Undisclosed (likely kinase modulation)
N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 2-chloro-4-methylphenyl 409.89 Chlorine and methyl substituents; supplier-listed for research Not explicitly stated
N-(3-tert-butylisoxazol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 3-tert-butylisoxazol-5-yl ~434.49 Bulky tert-butyl group; synthesized via TEA-mediated reaction at 80°C FLT3 kinase (explicitly tested)
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide furan-2-ylmethyl 377.41 Heterocyclic furan moiety; alternative solubility profile Not reported
Compound 24 : N-(7-methyl-2-phenylamino-thieno[3,2-d]pyrimidin-4-one)acetamide Pyrido-thieno-pyrimidinone with methyl 369.44 Melting point 143–145°C; characterized by IR and NMR Antioxidant activity (mechanism distinct from kinase inhibition)

Key Observations:

Structural Modifications and Lipophilicity: The target compound’s 2-phenylethyl group enhances lipophilicity compared to halogenated (e.g., bromo/fluoro in ) or heterocyclic (e.g., furan in ) analogs. This may improve membrane permeability but reduce aqueous solubility.

Synthetic Routes :

  • The tert-butylisoxazole derivative was synthesized using triethylamine (TEA) under heating, contrasting with the acetyl chloride/pyridine method for Compound 24 .

Biological Activity: While the tert-butylisoxazole analog demonstrated explicit FLT3 kinase inhibition , the target compound’s activity remains hypothesized. Antioxidant activity in coumarin-based analogs (e.g., Compound 24) highlights divergent mechanisms compared to kinase-focused thienopyrimidines.

Commercial and Research Status :

  • Halogenated derivatives are available via suppliers (e.g., ), but their therapeutic relevance is less documented compared to the FLT3-targeting tert-butylisoxazole variant .

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